molecular formula C19H17BrN4O2 B2730635 6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one CAS No. 1105242-47-4

6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one

Cat. No. B2730635
CAS RN: 1105242-47-4
M. Wt: 413.275
InChI Key: FDDXKSXWCUVZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its properties and interactions. Analyzing bond angles, functional groups, and stereochemistry provides insights into its stability and reactivity. Crystallographic studies, such as the one conducted by Yu et al , reveal the precise arrangement of atoms in the crystal lattice.

Scientific Research Applications

Synthesis and Derivative Evaluation

Synthetic Pathways and Biological Activities : Researchers have developed synthetic pathways to create derivatives of pyrimidin-4(3H)-one compounds, which have been evaluated for their potential anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer activities. For example, a study outlines the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, showing promising analgesic and anti-inflammatory activities (A. Abu‐Hashem, M. Youssef, 2011).

Antimicrobial and Antifungal Potentials : Novel chromone-pyrimidine coupled derivatives have been synthesized and evaluated for their antimicrobial properties, revealing compounds with significant activity against bacterial and fungal pathogens (S. Tiwari et al., 2018).

Antitubercular and Antiviral Activities : Derivatives of pyrimidin-4(3H)-one, including those with nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, have been synthesized and assessed for their anti-tubercular efficacy through in vitro and in silico studies, identifying compounds with potent activity against mycobacterium tuberculosis (B. Vavaiya et al., 2022). Furthermore, derivatives targeting HIV-1 have shown virus-inhibiting properties, underscoring the compound's relevance in antiviral research (M. Novikov et al., 2004).

Anticancer Investigations : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has demonstrated significant antitumor activity, particularly against human breast adenocarcinoma cell lines, highlighting the potential of these compounds in cancer therapy (Khaled R. A. Abdellatif et al., 2014).

Mechanistic Studies and Drug Development

Enzyme Inhibition and Mode of Action : The exploration of pyrimidine derivatives as enzyme inhibitors, particularly those targeting xanthine oxidase and phosphodiesterases, provides insights into their mechanism of action and potential therapeutic applications. Studies have reported on the synthesis and evaluation of such inhibitors, suggesting their utility in treating conditions like gout and hypertension (A. P. Hall et al., 1964; B. Dumaitre, N. Dodic, 1996).

Future Directions

: Yu, L., Wang, J.-P., Wang, M.-D., Yu, W.-X., Cui, Y.-T., Gao, H.-X., Liu, Y.-J., & Hou, G.-G. (2024). Crystal structure of (E)-6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, C23H25FN2O. Zeitschrift für Kristallographie - New Crystal Structures. Link

properties

IUPAC Name

1-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c1-12-3-6-15(11-13(12)2)22-19(26)23-17-18(25)24(10-9-21-17)16-7-4-14(20)5-8-16/h3-11H,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDXKSXWCUVZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.